molecular formula C13H18N2O3 B14609081 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one CAS No. 60782-11-8

5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one

Cat. No.: B14609081
CAS No.: 60782-11-8
M. Wt: 250.29 g/mol
InChI Key: ZVSKAJBNUHETOZ-UHFFFAOYSA-N
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Description

5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of tetrahydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, with enhanced yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction to dihydropyrimidine derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the phenyl ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives with increased polarity.

    Reduction: Dihydropyrimidine derivatives with altered biological activity.

    Substitution: Substituted phenyl or pyrimidine derivatives with potential pharmacological properties.

Scientific Research Applications

5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
  • 5-Ethyl-4,6-dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one

Uniqueness

5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the phenyl ring, can lead to distinct interactions with molecular targets compared to similar compounds.

Properties

CAS No.

60782-11-8

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

5-ethyl-4,6-dihydroxy-1-methyl-5-phenyl-1,3-diazinan-2-one

InChI

InChI=1S/C13H18N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8,10-11,16-17H,3H2,1-2H3,(H,14,18)

InChI Key

ZVSKAJBNUHETOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(=O)N(C1O)C)O)C2=CC=CC=C2

Origin of Product

United States

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